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molecular formula C12H11BrO B180342 2-Bromo-6-ethoxynaphthalene CAS No. 66217-19-4

2-Bromo-6-ethoxynaphthalene

Cat. No. B180342
M. Wt: 251.12 g/mol
InChI Key: FXVYIQCXQULCKL-UHFFFAOYSA-N
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Patent
US05820781

Procedure details

This experimental procedure is an O-alkylation. A solution of bromomethane (48.90 g, 0.45 mol) is added dropwise to a stirred refluxing mixture of 6-Bromo-2-naphthol (40.00 g, 0.18 mol) and potassium carbonate (63.00 g, 0.46 mol) in acetone. The stirred mixture is heated under reflux for 24 hours (ie until glc analysis reveals a complete reaction). The potassium carbonate is filtered off, water is added to filtrate and the product is recrystallised from ethanol to give a yield of 43.92 g (97%).
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH3:2].[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9](O)[CH:8]=[CH:7]2.[C:15](=[O:18])([O-])[O-].[K+].[K+]>CC(C)=O>[Br:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:18][CH2:15][CH3:2])[CH:10]=2)[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
48.9 g
Type
reactant
Smiles
BrC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours (ie until glc analysis
Duration
24 h
CUSTOM
Type
CUSTOM
Details
a complete reaction)
FILTRATION
Type
FILTRATION
Details
The potassium carbonate is filtered off
ADDITION
Type
ADDITION
Details
water is added to filtrate
CUSTOM
Type
CUSTOM
Details
the product is recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
to give a yield of 43.92 g (97%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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